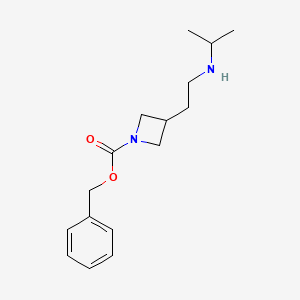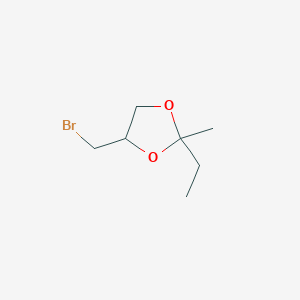![molecular formula C16H17ClO3 B13950794 Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate CAS No. 1242316-94-4](/img/structure/B13950794.png)
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate: is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic products and are known for their pleasant fragrances. This particular compound features a complex structure with a naphthalene ring, a chloro substituent, and a hydroxy group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1-chloro-3,4-dihydronaphthalene, which can be obtained through the chlorination of 3,4-dihydronaphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the Hydroxy Group: The next step involves the introduction of the hydroxy group. This can be achieved through a hydroxylation reaction using a suitable oxidizing agent like osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Esterification: The final step is the esterification of the hydroxy compound with ethyl prop-2-enoate. This reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid (H2SO4) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential for efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chloro substituent, converting it to a hydroxy or amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or amines (RNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy or amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functional group.
作用机制
The mechanism of action of Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- Ethyl 2-[(1-bromo-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
- Ethyl 2-[(1-fluoro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
- Ethyl 2-[(1-iodo-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
Uniqueness
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate is unique due to its specific chloro substituent, which imparts distinct chemical reactivity and biological activity compared to its bromo, fluoro, and iodo analogs. The presence of the chloro group can influence the compound’s interaction with biological targets and its overall stability.
属性
CAS 编号 |
1242316-94-4 |
|---|---|
分子式 |
C16H17ClO3 |
分子量 |
292.75 g/mol |
IUPAC 名称 |
ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)-hydroxymethyl]prop-2-enoate |
InChI |
InChI=1S/C16H17ClO3/c1-3-20-16(19)10(2)15(18)13-9-8-11-6-4-5-7-12(11)14(13)17/h4-7,15,18H,2-3,8-9H2,1H3 |
InChI 键 |
VTGAUQAYUUCZPX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C)C(C1=C(C2=CC=CC=C2CC1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


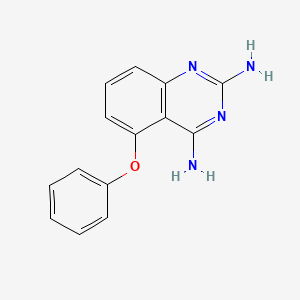



![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
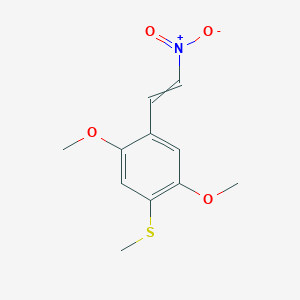
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)
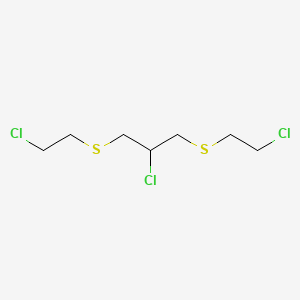
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
